1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which is an efficient way to synthesize polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to scale up the process. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen,
Properties
Molecular Formula |
C22H26N2O4S |
---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
1-dibenzofuran-2-ylsulfonyl-N,N-diethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H26N2O4S/c1-3-23(4-2)22(25)16-11-13-24(14-12-16)29(26,27)17-9-10-21-19(15-17)18-7-5-6-8-20(18)28-21/h5-10,15-16H,3-4,11-14H2,1-2H3 |
InChI Key |
MKUMTSLGVISSNT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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